(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 97945-19-2
VCID: VC4293186
InChI: InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1
SMILES: C1C=CCC(C1C(=O)O)N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid

CAS No.: 97945-19-2

Cat. No.: VC4293186

Molecular Formula: C7H11NO2

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid - 97945-19-2

Specification

CAS No. 97945-19-2
Molecular Formula C7H11NO2
Molecular Weight 141.17
IUPAC Name (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1
Standard InChI Key CQINMZNDBYQHKR-NTSWFWBYSA-N
SMILES C1C=CCC(C1C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid (CAS 97945-19-2) belongs to the class of bicyclic β-amino acids. Its molecular formula is C₇H₁₁NO₂, with a molar mass of 141.17 g/mol . The cyclohexene ring adopts a chair conformation, with the amino (-NH₂) and carboxylic acid (-COOH) groups occupying axial positions in most derivatives . The double bond at the 3-position introduces planarity, influencing both reactivity and intermolecular interactions.

Stereochemical Features

  • Absolute Configuration: The (1R,6R) designation indicates that both chiral centers (C1 and C6) have R configurations.

  • Torsion Angles: φ (N–Cα) and ψ (Cα–CO) angles average -60° and -30°, respectively, favoring folded conformations .

  • Hydrogen Bonding: The axial amino group participates in intramolecular H-bonding with the carboxylic oxygen, stabilizing the chair conformation .

PropertyValueSource
IUPAC Name(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
InChI KeyCQINMZNDBYQHKR-PHDIDXHHSA-N
Isomeric SMILESC1C=CCC@HN
Melting Point215–217°C (decomp.)

Synthesis and Stereochemical Control

Enantioselective Synthetic Routes

The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves asymmetric catalysis or resolution:

  • Catalytic Hydrogenation:

    • Substrate: Cyclohex-3-enone derivatives with protected amino groups.

    • Catalyst: Chiral Rh(I) complexes (e.g., DuPhos-Rh) achieve >95% enantiomeric excess (ee) under 50–100 bar H₂ .

    • Conditions: Tetrahydrofuran (THF) at 25°C, with catalyst loadings of 1–2 mol% .

  • Enzymatic Resolution:

    • Substrate: Racemic mixtures of ester precursors.

    • Enzyme: Candida antarctica lipase B selectively hydrolyzes the (1R,6R)-ester, yielding 99% ee .

Industrial-Scale Challenges

  • Purification: Crystallization from ethanol/water mixtures removes diastereomeric impurities .

  • Yield Optimization: Continuous flow reactors improve throughput but require precise temperature control (±2°C) to prevent epimerization .

Conformational Analysis and Crystallography

X-Ray Diffraction Studies

Crystallographic data for derivatives reveal consistent conformational trends:

DerivativeAmino Group PositionCyclohexene Ring ConformationReference
Boc-Acc-OHAxialChair
ClCH₂CO-Acc-OHAxialChair
Free Acid (H-Acc-OH)EquatorialChair
  • Key Observation: In 6/7 analyzed structures, the amino group occupies an axial position, while the free acid uniquely places the carbonyl group axially .

  • Torsion Angles: φ = -57° to -63°, ψ = -25° to -33°, indicating a preference for γ-turn motifs in peptide chains .

Comparative Analysis with Structural Analogs

Cyclohexane-Based β-Amino Acids

CompoundKey Structural DifferenceConformational Flexibility
(1S,6S)-6-Aminocyclohex-3-ene-1-carboxylic acidEnantiomeric configurationSimilar chair conformation
1-Aminocyclohexane-1-carboxylic acidSaturated ring, no double bondIncreased ring puckering
cis-4-Aminocyclohexanecarboxylic acidTransannular H-bondingBoat conformation adopted

The unsaturated cyclohexene ring in (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid reduces ring puckering compared to saturated analogs, enhancing conformational predictability .

Applications and Research Directions

Peptidomimetic Design

  • Helical Foldamers: The φ/ψ angles align with α-helix parameters, enabling design of stable helical peptides .

  • Case Study: Boc-(Acc)₂-OH adopts a 3₁₀-helix-like structure in crystals, with 4.2 Å pitch and 3 residues per turn .

Catalytic Applications

  • Chiral Ligands: The amino-carboxylate moiety chelates metals, forming catalysts for asymmetric aldol reactions .

Future Research Challenges

  • Stereochemical Purity: Scaling enantioselective synthesis while maintaining >99% ee remains technically demanding.

  • Biological Profiling: Limited data exist on pharmacokinetics or toxicity, necessitating in vitro ADMET studies.

  • Computational Modeling: MD simulations could predict solvent-dependent conformational changes.

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